ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
CAS No.: 671200-17-2
Cat. No.: VC21410163
Molecular Formula: C13H17N5O3S2
Molecular Weight: 355.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-17-2 |
|---|---|
| Molecular Formula | C13H17N5O3S2 |
| Molecular Weight | 355.4g/mol |
| IUPAC Name | ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
| Standard InChI Key | NIMIVPKWELADKP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N |
Introduction
Chemical Identity and Fundamental Properties
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene core structure with multiple functional groups attached. The compound contains several key moieties including a thiophene ring, an amino-triazole group, and an ethyl carboxylate group, all connected through sulfanyl and amide linkages. This distinctive molecular architecture contributes to its unique chemical and biological properties, potentially making it valuable for research applications.
Chemical Identification Data
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 671200-17-2 |
| Molecular Formula | C13H17N5O3S2 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
| Standard InChIKey | NIMIVPKWELADKP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N |
| PubChem Compound ID | 1589744 |
The compound is typically available for research applications only, with restrictions against human or veterinary use, indicating its experimental status in scientific investigation rather than established therapeutic applications.
Structural Analysis and Chemical Properties
Molecular Structure Analysis
The molecular structure of ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate consists of several key components:
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A 4,5-dimethylthiophene core structure, which provides aromaticity and serves as the central scaffold
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An ethyl carboxylate group at the 3-position of the thiophene ring
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An amino group at the 2-position of the thiophene ring that forms an amide linkage
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A sulfanylacetyl linker that connects the thiophene moiety to a 1,2,4-triazole ring
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A 5-amino-1H-1,2,4-triazol-3-yl group that likely contributes to hydrogen bonding capabilities
This complex arrangement of functional groups creates multiple sites for potential biological interactions, including hydrogen bond donation and acceptance, π-π stacking, and electrostatic interactions.
Physicochemical Properties
Based on its molecular structure and composition, the compound possesses the following predicted physicochemical properties:
| Property | Description/Value |
|---|---|
| Physical Appearance | Crystalline solid (predicted based on similar compounds) |
| Solubility | Limited water solubility; likely soluble in organic solvents such as DMSO, ethanol, methanol, and chloroform |
| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizing agents |
| Reactive Groups | Amide, ester, amino, and sulfide functionalities |
| Hydrogen Bond Donors | Multiple N-H groups in the triazole and amide moieties |
| Hydrogen Bond Acceptors | Carbonyl, nitrogen, and sulfur atoms throughout the structure |
The compound's heterocyclic structure and multiple functional groups suggest it may possess biological activity, particularly through interactions with protein binding sites via hydrogen bonding and other non-covalent interactions.
Synthesis and Preparation Methods
Optimization Considerations
Optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of complex heterocyclic compounds like ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate. Key considerations include:
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Temperature control: Reactions involving triazole and thiophene chemistry often require careful temperature management to prevent side reactions
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Solvent selection: Appropriate solvents that can dissolve the intermediates without promoting unwanted reactions are essential
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Reaction time: Optimization to ensure complete conversion without degradation of sensitive functional groups
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Purification techniques: Column chromatography, recrystallization, and other methods to achieve high purity of the final product
The synthesis of related compounds with triazole and thiophene moieties typically requires expertise in heterocyclic chemistry and careful attention to reaction conditions and purification methods.
This comparison reveals that the target compound occupies a unique chemical space between simpler thiophene precursors and more complex analogs, suggesting distinct biological activity potential worth exploring.
Research Challenges and Future Directions
Current Research Limitations
The scientific literature currently contains limited specific information on ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate, indicating several research challenges:
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Synthesis optimization challenges due to the complex heterocyclic structure
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Limited availability of structure-activity relationship data
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Incomplete understanding of the compound's pharmacokinetic properties
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Need for comprehensive biological screening to identify potential target activities
These limitations represent opportunities for future research to establish this compound's full potential in medicinal chemistry applications.
Promising Research Directions
Several research avenues could advance understanding of ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate:
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Comprehensive biological screening against diverse targets including enzymes, receptors, and microorganisms
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Structure optimization through systematic modification of key structural elements
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Computational studies to predict binding modes with potential biological targets
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Investigation of the compound's physicochemical properties and their impact on bioavailability
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Development of improved synthetic routes to facilitate larger-scale preparation
These research directions could establish whether this compound offers advantages over existing molecules with similar structural features in specific therapeutic applications.
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